molecular formula C19H18BrN5O3S B15098143 Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate

Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate

Cat. No.: B15098143
M. Wt: 476.3 g/mol
InChI Key: PDPYYHUZSQFXCQ-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is a complex organic compound that features a unique structure combining a bromophenyl group, a pyridyl group, and a triazolylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a pyridyl group through a coupling reaction. The triazole ring can be formed via a cyclization reaction involving a thioamide precursor. Finally, the ethyl ester group is introduced through esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to coordinate with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Shares the bromophenyl group but lacks the triazole and pyridyl moieties.

    Ethyl 2-(4-pyridyl)acetate: Contains the pyridyl group but lacks the bromophenyl and triazole moieties.

    Ethyl 2-(4-triazolyl)acetate: Features the triazole ring but lacks the bromophenyl and pyridyl groups.

Uniqueness

Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the triazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C19H18BrN5O3S

Molecular Weight

476.3 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C19H18BrN5O3S/c1-2-28-17(27)11-22-16(26)12-29-19-24-23-18(13-7-9-21-10-8-13)25(19)15-5-3-14(20)4-6-15/h3-10H,2,11-12H2,1H3,(H,22,26)

InChI Key

PDPYYHUZSQFXCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=NC=C3

Origin of Product

United States

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